molecular formula C4H10N2 B14695035 (2R,3S)-2,3-Dimethylaziridin-1-amine CAS No. 29392-95-8

(2R,3S)-2,3-Dimethylaziridin-1-amine

Katalognummer: B14695035
CAS-Nummer: 29392-95-8
Molekulargewicht: 86.14 g/mol
InChI-Schlüssel: IFJMCWHUERUJGP-WBMBKJJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-2,3-Dimethylaziridin-1-amine is a chiral aziridine derivative characterized by the presence of two methyl groups and an amine group attached to the three-membered aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Dimethylaziridin-1-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of (2R,3S)-2,3-dimethyl-1,2-diamine with a halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2,3-Dimethylaziridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, opening the ring and forming substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.

Major Products Formed

    Oxidation: Aziridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted aziridines with various functional groups.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2,3-Dimethylaziridin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R,3S)-2,3-Dimethylaziridin-1-amine involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with biological targets. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3S)-2,3-Dimethylaziridine: Lacks the amine group but shares the same aziridine ring structure.

    (2R,3S)-2,3-Dimethylaziridin-2-ol: Contains a hydroxyl group instead of an amine group.

    (2R,3S)-2,3-Dimethylaziridin-1-thiol: Contains a thiol group instead of an amine group.

Uniqueness

(2R,3S)-2,3-Dimethylaziridin-1-amine is unique due to the presence of both methyl groups and an amine group on the aziridine ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds.

Eigenschaften

CAS-Nummer

29392-95-8

Molekularformel

C4H10N2

Molekulargewicht

86.14 g/mol

IUPAC-Name

(2S,3R)-2,3-dimethylaziridin-1-amine

InChI

InChI=1S/C4H10N2/c1-3-4(2)6(3)5/h3-4H,5H2,1-2H3/t3-,4+,6?

InChI-Schlüssel

IFJMCWHUERUJGP-WBMBKJJNSA-N

Isomerische SMILES

C[C@@H]1[C@@H](N1N)C

Kanonische SMILES

CC1C(N1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.